3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide
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Description
The compound "3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide" is a complex organic molecule that includes a propanamide backbone with various substituents, including a 4-methoxyphenyl group and a thiophene-3-carbonyl moiety. This compound is related to various research areas, including the development of chemosensors, antioxidant and anticancer activities, and the study of molecular interactions and structure .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting with the formation of intermediate structures, followed by various coupling reactions to introduce different functional groups. For example, the synthesis of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, was achieved by reacting 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide . Similar synthetic strategies could be employed for the compound , with careful selection of reagents and reaction conditions to ensure the correct assembly of the molecular framework.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic distribution, and the presence of specific functional groups. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound's reactivity can be inferred from studies on similar molecules. For instance, the presence of a methoxy group and a propanamide moiety suggests potential sites for nucleophilic attack, while the thiophene rings could participate in electrophilic aromatic substitution reactions. The compound's reactivity would also be influenced by the presence of electron-donating or withdrawing groups, which affect the electron density distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of hydrogen bond donors and acceptors, like the amide group, could lead to specific intermolecular interactions, affecting the compound's crystallinity and solubility. The compound's lipophilicity, influenced by the methoxy and thiophene groups, would affect its bioavailability and interaction with biological membranes .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds containing methoxyphenyl and thiophene groups have been investigated for their antimicrobial and antifungal properties. For instance, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, indicating the potential of similar structures for developing new antimicrobial agents (Helal et al., 2013).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-24-16-5-2-14(3-6-16)4-9-19(22)21-12-17-7-8-18(26-17)20(23)15-10-11-25-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQOTZBQBYABRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide |
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